molecular formula C8H16O4 B12599864 Acetic acid;3-methyloxan-2-ol CAS No. 645412-75-5

Acetic acid;3-methyloxan-2-ol

Cat. No.: B12599864
CAS No.: 645412-75-5
M. Wt: 176.21 g/mol
InChI Key: AXPNYXJWIHNZQG-UHFFFAOYSA-N
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Description

Acetic acid;3-methyloxan-2-ol is a chemical compound with the molecular formula C7H12O3 It is a derivative of acetic acid and oxan-2-ol, featuring a methyl group substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyloxan-2-ol typically involves the esterification of acetic acid with 3-methyloxan-2-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyloxan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Acetic acid;3-methyloxan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methyloxan-2-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with other molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;3-methyloxan-3-ol
  • Acetic acid;3-methylthiophen-2-ol
  • Acetic acid;3-methoxynaphthalen-2-ol

Uniqueness

Acetic acid;3-methyloxan-2-ol is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

645412-75-5

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

acetic acid;3-methyloxan-2-ol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-5-3-2-4-8-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

AXPNYXJWIHNZQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCOC1O.CC(=O)O

Origin of Product

United States

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